tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Lipophilicity Drug-likeness Physicochemical profiling

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) is a heterobifunctional azetidine building block characterized by a Boc-protected primary amine at the 3-position of the azetidine ring and a hydroxymethyl substituent at the same carbon. This compound features a molecular formula of C9H18N2O3 and a molecular weight of 202.25 g/mol.

Molecular Formula C9H18N2O3
Molecular Weight 202.254
CAS No. 1262411-11-9
Cat. No. B2680923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate
CAS1262411-11-9
Molecular FormulaC9H18N2O3
Molecular Weight202.254
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CNC1)CO
InChIInChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9/h10,12H,4-6H2,1-3H3,(H,11,13)
InChIKeyMXXKYIKWBMZZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) – Structural and Physicochemical Baseline for Procurement


tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) is a heterobifunctional azetidine building block characterized by a Boc-protected primary amine at the 3-position of the azetidine ring and a hydroxymethyl substituent at the same carbon . This compound features a molecular formula of C9H18N2O3 and a molecular weight of 202.25 g/mol . It exists as a solid at ambient temperature with a reported melting point of 135–137 °C, which contrasts with the liquid physical state of simpler azetidine carbamates like tert-butyl azetidin-3-ylcarbamate (CAS 91188-13-5) . The compound’s calculated XLogP3-AA is -0.5, topological polar surface area (TPSA) is 70.6 Ų, and it possesses three hydrogen bond donors and four hydrogen bond acceptors . These physicochemical attributes underpin its utility as a conformationally constrained, hydrophilic scaffold in medicinal chemistry and organic synthesis.

Why tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among azetidine-3-ylcarbamates is precluded by the unique combination of a Boc-protected amine and a hydroxymethyl group on the same quaternary carbon, which imparts distinct physicochemical and reactivity profiles relative to simpler analogs. For example, the presence of the hydroxymethyl substituent reduces calculated lipophilicity (XLogP3-AA = -0.5) compared to tert-butyl azetidin-3-ylcarbamate (XLogP3 = 1.2), increases TPSA from 50.4 Ų to 70.6 Ų, and raises the number of hydrogen bond donors from two to three . These alterations directly influence solubility, permeability, and intermolecular interactions, rendering the compound non-interchangeable with its des-hydroxymethyl counterpart in synthetic sequences or biological assays. Furthermore, the solid physical state (melting point 135–137 °C) offers practical handling advantages over liquid analogs, impacting purification and formulation workflows . Consequently, procurement decisions must be guided by these quantifiable differences rather than class-level assumptions.

Quantitative Differentiation of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate from Closest Analogs


Lipophilicity Reduction (ΔXLogP3 = -1.7) versus tert-Butyl Azetidin-3-ylcarbamate

The introduction of a hydroxymethyl group at the 3-position of the azetidine ring substantially lowers calculated lipophilicity. The target compound exhibits an XLogP3-AA of -0.5, whereas the des-hydroxymethyl analog tert-butyl azetidin-3-ylcarbamate (CAS 91188-13-5) has a predicted LogP of 1.2 . This difference of -1.7 log units translates to an approximately 50-fold decrease in octanol-water partition coefficient, favoring aqueous solubility and potentially reducing non-specific protein binding.

Lipophilicity Drug-likeness Physicochemical profiling

Increased Topological Polar Surface Area (TPSA: 70.6 Ų vs. 50.4 Ų) Relative to Unsubstituted Azetidine Carbamate

The hydroxymethyl substituent elevates the topological polar surface area (TPSA) from 50.4 Ų (for tert-butyl azetidin-3-ylcarbamate) to 70.6 Ų . This 20.2 Ų increase exceeds the commonly cited 20 Ų threshold that can significantly impact membrane permeability and oral bioavailability. TPSA values above 60 Ų are associated with reduced passive transcellular diffusion, a property that may be advantageous for designing peripherally restricted or low-CNS-penetration compounds.

Polar surface area Permeability Blood-brain barrier

Enhanced Hydrogen Bond Donor Count (HBD = 3) Enables Additional Intermolecular Interactions

The target compound possesses three hydrogen bond donors (the carbamate NH, the azetidine NH, and the hydroxymethyl OH), compared to only two in tert-butyl azetidin-3-ylcarbamate (which lacks the OH group) . This additional HBD capability provides an extra vector for directed intermolecular interactions, which can be exploited in supramolecular chemistry, co-crystal design, and for enhancing target binding affinity in medicinal chemistry campaigns.

Hydrogen bonding Crystal engineering Ligand binding

Solid Physical State (Melting Point 135–137 °C) Facilitates Purification and Handling

Unlike tert-butyl azetidin-3-ylcarbamate (CAS 91188-13-5), which is reported as a colorless liquid, the target compound is a crystalline solid with a defined melting point of 135–137 °C . This solid physical state simplifies purification via recrystallization, enables more accurate weighing, and reduces volatility-related losses during storage and reaction setup.

Physical form Purification Logistics

Higher Purity Specification (NLT 98%) from Qualified Vendors Ensures Reproducibility

Procurement from qualified suppliers offers a purity specification of NLT 98% (MolCore) , which is superior to the 95% minimum purity commonly listed for this compound by other vendors . Higher initial purity reduces the need for additional purification steps, minimizes batch-to-batch variability, and enhances the reproducibility of downstream synthetic transformations and biological assays.

Purity Quality control Reproducibility

Optimal Application Scenarios for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate Based on Quantitative Differentiation


Design of Hydrophilic, Conformationally Constrained Peptidomimetics

The compound's reduced lipophilicity (XLogP3 = -0.5) and increased TPSA (70.6 Ų) make it an ideal building block for introducing hydrophilic, sterically constrained azetidine moieties into peptidomimetic scaffolds . Its three hydrogen bond donors provide additional binding interactions, while the Boc-protected amine allows for orthogonal deprotection and subsequent functionalization in multi-step syntheses .

Synthesis of Peripherally Restricted or Low-CNS-Penetration Drug Candidates

With a TPSA of 70.6 Ų—exceeding the 60 Ų threshold associated with reduced passive CNS penetration—this compound is well-suited for medicinal chemistry programs aiming to minimize central nervous system exposure . The solid physical state (mp 135–137 °C) further simplifies purification and formulation of such peripherally targeted agents .

Development of Spirocyclic and Quaternary Carbon-Containing Heterocycles

The quaternary carbon at the 3-position, bearing both a Boc-amine and a hydroxymethyl group, serves as a versatile starting point for constructing spirocyclic systems and other complex heterocycles . The hydroxymethyl handle can be oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic displacement, enabling diverse synthetic transformations that are not possible with simpler azetidine carbamates .

High-Throughput Library Synthesis Requiring High-Purity Building Blocks

Procurement of the compound with NLT 98% purity from qualified vendors ensures minimal batch-to-batch variability and reduces the need for pre-use purification . This is particularly critical in high-throughput parallel synthesis and automated library production, where impurity carryover can compromise biological screening results and data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.